

Introduction: A Trifunctional Building Block for Modern Drug Discovery

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Compound of Interest

Compound Name:	((1-Bromocyclopropyl)ethynyl)trimethylsilane
CAS No.:	2138379-75-4
Cat. No.:	B2694414

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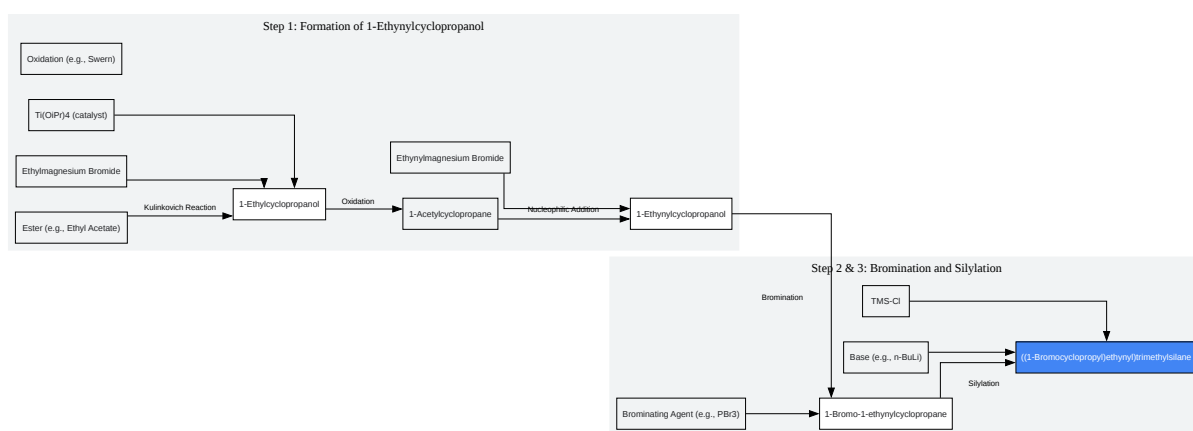
The relentless pursuit of novel molecular architectures with enhanced pharmacological profiles has positioned the cyclopropane ring as a highly coveted motif in medicinal chemistry. Its incorporation into drug candidates can impart conformational rigidity, improve metabolic stability, and enhance potency.^{[1][2]} When functionalized with other synthetically versatile groups, the utility of the cyclopropyl scaffold is significantly amplified. This guide focuses on a unique trifunctional building block, **((1-Bromocyclopropyl)ethynyl)trimethylsilane**, which combines the desirable properties of a cyclopropane ring with the synthetic flexibility of a protected alkyne and a reactive geminal dibromide precursor.

This molecule is a powerful intermediate for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed to participate in a variety of coupling reactions.^[3] The 1-bromo-1-ethynylcyclopropane core presents multiple reaction sites for further elaboration, making it an attractive starting material for creating diverse and intricate molecular scaffolds.

This technical guide provides a comprehensive overview of the proposed synthesis, structural characteristics, and potential synthetic applications of **((1-Bromocyclopropyl)ethynyl)trimethylsilane**, designed for researchers and scientists engaged in synthetic and medicinal chemistry.

Proposed Synthesis of **((1-Bromocyclopropyl)ethynyl)trimethylsilane**

A direct, documented synthesis of **((1-Bromocyclopropyl)ethynyl)trimethylsilane** is not readily available in the literature. However, a plausible and efficient synthetic route can be proposed based on well-established organic transformations. The proposed pathway commences with the formation of a 1-ethynylcyclopropanol intermediate, followed by bromination and subsequent silylation.



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A proposed synthetic workflow for **((1-Bromocyclopropyl)ethynyl)trimethylsilane**.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 1-Ethynylcyclopropanol

The synthesis of the key intermediate, 1-ethynylcyclopropanol, can be achieved from a suitable ester via the Kulinkovich reaction to form a cyclopropanol, followed by oxidation and ethynylation.[4]

- **Kulinkovich Reaction to form 1-Ethylcyclopropanol:** To a solution of ethyl acetate in an anhydrous solvent such as diethyl ether, add a catalytic amount of $\text{Ti}(\text{OiPr})_4$. Subsequently, add a solution of ethylmagnesium bromide dropwise at a controlled temperature. The reaction typically proceeds to completion within a few hours.[5]
- **Oxidation to 1-Acetylcyclopropane:** The resulting 1-ethylcyclopropanol is then oxidized to the corresponding ketone, 1-acetylcyclopropane. Standard oxidation methods such as Swern oxidation or using Dess-Martin periodinane can be employed.
- **Ethynylation to 1-Ethynylcyclopropanol:** The 1-acetylcyclopropane is then reacted with an ethynylating agent, such as ethynylmagnesium bromide, in an anhydrous ethereal solvent to yield 1-ethynylcyclopropanol.

Step 2: Bromination of 1-Ethynylcyclopropanol

The tertiary alcohol, 1-ethynylcyclopropanol, can be converted to the corresponding bromide, 1-bromo-1-ethynylcyclopropane, using a suitable brominating agent. Reagents such as phosphorus tribromide (PBr_3) or hydrobromic acid (HBr) can be utilized for this transformation. The reaction conditions need to be carefully controlled to avoid side reactions involving the alkyne functionality.

Step 3: Silylation of 1-Bromo-1-ethynylcyclopropane

The terminal alkyne of 1-bromo-1-ethynylcyclopropane is protected with a trimethylsilyl group.
[6]

- **Deprotonation:** The 1-bromo-1-ethynylcyclopropane is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (e.g., $-78\text{ }^\circ\text{C}$). A strong base, such as *n*-butyllithium, is added dropwise to deprotonate the terminal alkyne, forming the corresponding lithium acetylide.
- **Silylation:** Chlorotrimethylsilane (TMS-Cl) is then added to the solution of the lithium acetylide. The reaction is allowed to warm to room temperature, after which it is quenched

and worked up to yield the final product, **((1-Bromocyclopropyl)ethynyl)trimethylsilane**.^[7]

Structural Elucidation and Spectroscopic Analysis

While experimental spectroscopic data for **((1-Bromocyclopropyl)ethynyl)trimethylsilane** is not available, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of structurally similar compounds.

Predicted NMR Spectroscopic Data

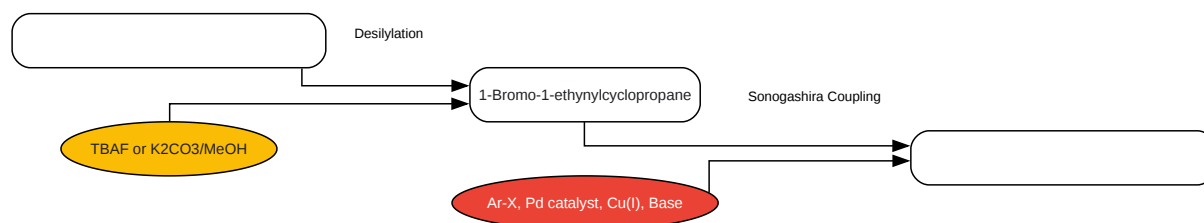
Assignment	Predicted ¹ H NMR (ppm)	Predicted ¹³ C NMR (ppm)	Justification
Si(CH ₃) ₃	~0.2	~0.0	The protons and carbons of the trimethylsilyl group are highly shielded and typically resonate upfield, close to the TMS reference at 0 ppm. ^{[8][9]}
-C≡C-Si	-	~90-100	The sp-hybridized carbons of the silylated alkyne will appear in this characteristic downfield region.
C-Br (quaternary)	-	~30-40	The quaternary carbon of the cyclopropane ring bonded to the bromine atom is expected to be deshielded compared to the other cyclopropyl carbons.
CH ₂ (cyclopropyl)	~0.8-1.5 (m)	~10-20	The methylene protons and carbons of the cyclopropane ring are highly shielded due to ring strain and will appear in the upfield region of the spectra. ^{[1][2][10]}

Chemical Reactivity and Synthetic Utility

((1-Bromocyclopropyl)ethynyl)trimethylsilane is a versatile building block with three key reactive sites: the C-Si bond, the C-Br bond, and the strained cyclopropane ring. This trifunctionality allows for a range of selective transformations.

Reactions at the Alkyne Moiety: Desilylation and Sonogashira Coupling

The trimethylsilyl group serves as an excellent protecting group for the terminal alkyne. It can be readily removed under mild conditions to unveil the terminal alkyne, which can then participate in various coupling reactions, most notably the Sonogashira coupling.^{[3][11]}



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Key reactivity of the alkyne moiety: desilylation followed by Sonogashira coupling.

A typical procedure for a desilylation followed by a Sonogashira coupling would involve:

- Desilylation: Treatment of **((1-Bromocyclopropyl)ethynyl)trimethylsilane** with a fluoride source such as tetra-n-butylammonium fluoride (TBAF) or a base like potassium carbonate in methanol will efficiently cleave the C-Si bond, affording 1-bromo-1-ethynylcyclopropane.^[3]
- Sonogashira Coupling: The resulting terminal alkyne can be directly coupled with a variety of aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to furnish highly functionalized cyclopropane derivatives.^{[12][13][14]} This reaction is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.

Reactivity of the gem-Bromocyclopropyl Group

The 1-bromo-1-ethynylcyclopropane core also offers opportunities for transformations at the C-Br bond. Treatment with organolithium reagents can lead to lithium-halogen exchange, generating a highly reactive cyclopropyl lithium species. This intermediate can then be trapped with various electrophiles. Furthermore, gem-dihalocyclopropanes are known to undergo fascinating rearrangements, such as the Doering-LaFlamme allene synthesis, although the presence of the ethynyl group might influence the reaction pathway.^{[15][16]}

Applications in Medicinal Chemistry

The structural and electronic properties of the cyclopropane ring make it a valuable bioisostere for various functional groups in drug design.^[1] Its incorporation can lead to improved metabolic stability by blocking sites of oxidative metabolism.^[2] The rigid nature of the cyclopropane ring can also lock a molecule into a specific conformation, which can be beneficial for binding to a biological target.

((1-Bromocyclopropyl)ethynyl)trimethylsilane, as a precursor to a wide array of substituted cyclopropanes, enables the exploration of this chemical space. The ability to introduce diverse aryl and vinyl groups via Sonogashira coupling allows for the systematic investigation of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

((1-Bromocyclopropyl)ethynyl)trimethylsilane represents a highly promising, albeit not yet commercially available, building block for synthetic and medicinal chemistry. Its proposed synthesis is based on reliable and well-understood chemical transformations. The trifunctional nature of this molecule, combining a protected alkyne, a reactive bromide, and a metabolically robust cyclopropane core, offers a powerful platform for the construction of novel and complex molecular architectures. As the demand for new chemical entities with improved pharmacological properties continues to grow, the strategic use of such versatile building blocks will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

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